4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
This compound features a 1,4-benzothiazine ring system substituted with a 2,4-dimethylbenzoyl group at position 2 and a benzonitrile group at position 2. The 1,1-dioxido modification of the benzothiazine ring enhances its electronic properties and stability, making it structurally distinct from simpler benzothiazine derivatives.
Properties
IUPAC Name |
4-[2-(2,4-dimethylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16-7-12-20(17(2)13-16)24(27)23-15-26(19-10-8-18(14-25)9-11-19)21-5-3-4-6-22(21)30(23,28)29/h3-13,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJFKACQPOCJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dimethylbenzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate benzothiazine derivative. This intermediate is then further reacted with benzonitrile under specific conditions to yield the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction could lead to the formation of amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.
Scientific Research Applications
4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has several scientific research applications, including:
Materials Science: The compound’s unique structure and properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, including its use as a pharmacological agent.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The benzothiazine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazine Family
Compound A : 3-{(2Z)-2-[(2,4-Dichlorophenyl)Methylidene]-3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl}Propanenitrile
- Structure : Shares the 1,4-benzothiazine core but replaces the dimethylbenzoyl group with a 2,4-dichlorophenyl substituent and a propanenitrile side chain.
- Crystallographic studies () highlight non-covalent interactions (e.g., C–H⋯π, π–π stacking) that stabilize its solid-state structure, which may differ from the target compound due to substituent variations .
Compound B : 4-[(1-Benzyl-1H-1,2,3-Triazol-4-yl)Methyl]-2H-1,4-Benzothiazin-3(4H)-One
- Structure: Features a benzothiazinone ring (with a ketone group) and a triazole-benzyl substituent.
- Key Differences: The ketone group at position 3 introduces distinct hydrogen-bonding capabilities compared to the dimethylbenzoyl group. Biological studies (–9) note antimicrobial and anti-inflammatory activities in similar benzothiazinones, suggesting the target compound’s substituents may influence its pharmacological profile .
Benzonitrile-Containing Analogues
Compound C : 4-[4-(4-Methyl-1,1-Dioxido-5-Phenyl-1H-1λ⁶,2-Thiazol-3-yl)-1,4-Diazepane-1-Carbonyl]Benzonitrile (P533-0103)
- Structure : Contains a benzonitrile group and a diazepane-thiazol ring system.
- Key Differences : The diazepane-thiazol core contrasts with the benzothiazine ring, leading to differences in conformational flexibility and electronic properties. Molecular weight (unreported in ) is likely higher due to the diazepane moiety, which may affect solubility or bioavailability .
Compound D : 2-[(4-Methyl-1,4-Diazepane-1-)Sulfonyl]Benzonitrile
- Structure : Includes a sulfonyl group linked to a diazepane ring and a benzonitrile substituent.
- Key Differences : The sulfonyl group enhances polarity compared to the dimethylbenzoyl group in the target compound. With a molar mass of 279.36 g/mol (), it is smaller than the target compound, suggesting differences in pharmacokinetics .
Electronic and Crystallographic Comparisons
- Crystallographic Tools: Studies on similar compounds (e.g., –9) utilize SHELX and WinGX/ORTEP () for structure refinement, highlighting the importance of these tools in analyzing substituent effects on ring puckering and non-covalent interactions .
- Electronic Properties: notes benzonitrile derivatives in OLEDs, suggesting the target compound’s cyano group could enhance charge-transfer properties. However, its benzothiazine-dioxido system may offer unique advantages in TADF (thermally activated delayed fluorescence) materials compared to phenoxazine-based analogues .
Biological Activity
The compound 4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile , with the CAS number 1114654-77-1, is a complex organic molecule characterized by a unique structure that includes a benzothiazine ring system. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. The presence of various functional groups in its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O3S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1114654-77-1 |
Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:
- DNA Interaction : Many benzothiazine derivatives interact with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which could be crucial for its anticancer properties.
- Oxidative Stress Induction : Like other related compounds, it may induce oxidative stress in cells, contributing to cytotoxicity against tumor cells.
Biological Activity Studies
Recent studies have demonstrated promising biological activities for this compound:
- Cytotoxicity : In vitro studies have shown that this compound exhibits moderate cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division and growth .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. This could be attributed to its structural features that enable interaction with microbial cell membranes.
- Therapeutic Applications : Due to its unique properties, there is ongoing research into its applications in photodynamic therapy (PDT), where compounds are activated by light to produce reactive oxygen species that can kill cancer cells.
Case Studies
A notable study explored the effects of similar benzothiazine derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways and enhance the efficacy of existing chemotherapeutic agents .
Another investigation assessed the antimicrobial effects of benzothiazine derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in treated cultures compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
